molecular formula C17H16N2O2S B11769048 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline

Cat. No.: B11769048
M. Wt: 312.4 g/mol
InChI Key: YIBUESDYAJGVKC-UHFFFAOYSA-N
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Description

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline: is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline is unique due to the presence of the aniline moiety, which can enhance its biological activity and specificity. The methoxy groups on the phenyl ring also contribute to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2O2S/c1-20-15-7-6-11(9-16(15)21-2)14-10-22-17(19-14)12-4-3-5-13(18)8-12/h3-10H,18H2,1-2H3

InChI Key

YIBUESDYAJGVKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC

Origin of Product

United States

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